1-(Bromomethyl)-2-fluoro-4-methoxybenzene
Overview
Description
1-(Bromomethyl)-2-fluoro-4-methoxybenzene is an organic compound with the molecular formula C8H8BrFO It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group, a fluoro group, and a methoxy group
Mechanism of Action
Target of Action
The primary target of 1-(Bromomethyl)-2-fluoro-4-methoxybenzene is involved in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This compound may act as a reagent in this process, contributing to the formation of new carbon-carbon bonds .
Mode of Action
The interaction of this compound with its targets involves a process known as transmetalation . This is a key step in the Suzuki–Miyaura coupling where the transfer of an organic group from boron to palladium occurs . The compound’s bromomethyl group plays a crucial role in this process .
Biochemical Pathways
Given its role in the suzuki–miyaura coupling, it can be inferred that it influences pathways involving carbon–carbon bond formation . The downstream effects of this could be the synthesis of complex organic compounds, crucial for various biological and chemical processes .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its role in facilitating carbon–carbon bond formation. By acting as a reagent in the Suzuki–Miyaura coupling, it may contribute to the synthesis of a variety of organic compounds . These compounds could have various roles, depending on their structure and properties.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH, temperature, and the presence of other compounds or catalysts. For instance, the Suzuki–Miyaura coupling, in which this compound acts as a reagent, is typically performed under mild conditions and requires a palladium catalyst .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-2-fluoro-4-methoxybenzene typically involves the bromination of 2-fluoro-4-methoxybenzyl alcohol. The reaction is carried out using hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as the brominating agents. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and improved yields. The use of automated reactors and optimized reaction parameters ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-2-fluoro-4-methoxybenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Electrophilic Aromatic Substitution: The fluoro and methoxy groups on the benzene ring can direct electrophilic substitution reactions to specific positions on the ring.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding aldehydes or acids and reduction to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of catalysts like iron(III) bromide (FeBr3) or sulfuric acid (H2SO4) are used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Electrophilic Aromatic Substitution: Formation of multi-substituted benzene derivatives.
Oxidation and Reduction: Formation of benzaldehyde, benzoic acid, or benzyl alcohol derivatives.
Scientific Research Applications
1-(Bromomethyl)-2-fluoro-4-methoxybenzene has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anti-cancer properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies
Comparison with Similar Compounds
Similar Compounds
- 1-(Bromomethyl)-2-fluoro-4-chlorobenzene
- 1-(Bromomethyl)-2-fluoro-4-nitrobenzene
- 1-(Bromomethyl)-2-fluoro-4-hydroxybenzene
Uniqueness
1-(Bromomethyl)-2-fluoro-4-methoxybenzene is unique due to the presence of both electron-withdrawing (fluoro) and electron-donating (methoxy) groups on the benzene ring. This combination allows for a diverse range of chemical reactivity and makes the compound a versatile intermediate in organic synthesis. The specific positioning of these substituents also influences the compound’s physical and chemical properties, making it distinct from other similar compounds .
Properties
IUPAC Name |
1-(bromomethyl)-2-fluoro-4-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-11-7-3-2-6(5-9)8(10)4-7/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGMXOCLNXDSEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CBr)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80449675 | |
Record name | 1-(bromomethyl)-2-fluoro-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80449675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54788-19-1 | |
Record name | 1-(Bromomethyl)-2-fluoro-4-methoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54788-19-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(bromomethyl)-2-fluoro-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80449675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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